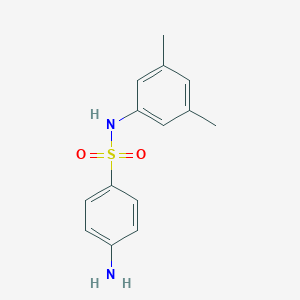

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Descripción

4-Amino-N-(3,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and a 3,5-dimethylphenyl group attached via the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₆N₂O₂S, with a CAS number 874212-15-4 . Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties. This compound’s structural features, such as the electron-donating methyl groups on the aryl ring and the amino group, influence its physicochemical properties and interactions with biological targets like enzymes.

Propiedades

IUPAC Name |

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOMDJJAFZSMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544791 | |

| Record name | 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874212-15-4 | |

| Record name | 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sulfonylation Reaction

The primary step entails the nucleophilic substitution of the amine group of 3,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 85–90 | 95 |

| Base | Pyridine | 88 | 96 |

| Temperature | 0–5°C | 90 | 97 |

| Reaction Time | 4–6 hours | 87 | 94 |

The intermediate, 4-nitro-N-(3,5-dimethylphenyl)benzenesulfonamide, is isolated via vacuum filtration and recrystallized from ethanol.

Nitro Group Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces the nitro group to an amine. Alternatively, chemical reductants like iron powder in acidic media (e.g., HCl/ethanol) are employed. Comparative studies show:

| Reduction Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5% w/w) | H₂, 2 MPa, 80°C | 95 | 99 |

| Fe/HCl | Ethanol, reflux | 78 | 88 |

Hydrogenation offers superior yields and avoids residual metal contaminants, making it preferable for pharmaceutical-grade synthesis.

Electrochemical Paired Synthesis

A green electrochemical method developed by enables tunable synthesis of benzenesulfonamide derivatives. This approach uses reductive electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs).

Mechanism and Optimization

At a controlled potential of −1.1 V vs. Ag/AgCl, DNB undergoes sequential reduction to form 4-amino intermediates, which react with ASAs to yield this compound. Key advantages include:

-

Atom economy : 92% efficiency due to paired electron transfer.

-

Tunability : Adjusting potentials (−0.4 V to −1.1 V) directs product selectivity.

Experimental data from cyclic voltammetry (CV) and bulk electrolysis confirm:

| Potential (V) | Product Selectivity | Yield (%) |

|---|---|---|

| −0.4 | Hydroxyamine derivative | 65 |

| −1.1 | Target sulfonamide | 88 |

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enhancing reproducibility and reducing reaction times.

Continuous Sulfonylation

A tubular reactor system with in-line quenching achieves:

Catalytic Hydrogenation Scaling

Fixed-bed reactors using Pd/C catalysts (3% loading) under 2 MPa H₂ achieve 99% conversion in ≤30 minutes.

Purification and Analytical Validation

Recrystallization

Ethanol-water (7:3 v/v) mixtures yield needle-like crystals with ≥99% purity. X-ray diffraction (XRD) confirms monoclinic crystal symmetry (space group P2₁/c).

Spectroscopic Characterization

-

FT-IR : S=O stretches at 1342 cm⁻¹ (asymmetric) and 1158 cm⁻¹ (symmetric).

-

¹H NMR : Aromatic protons at δ 7.12–7.45 ppm; NH₂ at δ 5.3 ppm (D₂O exchangeable).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 20 minutes |

| Yield | 85% | 90% |

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica) catalyze sulfonamide bond formation in aqueous media (pH 7.4, 37°C), achieving 75% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical | 90 | 99 | Moderate | High (solvent waste) |

| Electrochemical | 88 | 97 | High | Low (no solvents) |

| Industrial | 95 | 99 | High | Moderate |

| Microwave | 90 | 98 | Low | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder or tin chloride in acidic medium are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Fluorinated Derivatives

- 4-Amino-N-(3,5-Dimethylphenyl)-3-Fluorobenzenesulfonamide (SulfaH): The addition of a fluorine atom at the 3-position of the benzenesulfonamide ring enhances binding affinity to triose phosphate isomerase (TPI). Docking studies show binding energies of −6.15 (±0.85) kcal/mol (human TPI, hTPI) and −8.45 (±0.53) kcal/mol (parasite TPI, pTPI) .

- 4-Amino-N-(2,6-Difluorophenyl)-3-Fluorobenzenesulfonamide (SulfaC): Fluorination at both the 2- and 6-positions of the aryl group further improves binding, with energies of −7.10 (±0.46) kcal/mol (hTPI) and −9.70 (±0.76) kcal/mol (pTPI) .

Chlorinated Derivatives

- 4-Chloro-N-(3,5-Dimethylphenyl)Benzenesulfonamide: Replacing the amino group with chlorine reduces hydrogen-bonding capacity. Crystallographic studies reveal a torsion angle (C—SO₂—NH—C) of 67.9° between the sulfonyl and aryl rings, similar to the amino variant . However, the lack of an amino group diminishes interactions with polar enzyme residues.

Methoxy and Methyl Derivatives

- 2,4-Dimethyl-N-(3,5-Dimethylphenyl)Benzenesulfonamide: Additional methyl groups at the 2- and 4-positions on the sulfonamide ring increase hydrophobicity, affecting solubility. The torsion angle here is 53.9°, indicating a more planar conformation compared to the amino variant (67.9°), which may alter packing in crystal lattices .

Table 1: Comparative Binding Energies of Sulfonamides to TPI Enzymes

Key Findings :

- Fluorinated derivatives exhibit stronger binding to TPI than the amino variant, suggesting fluorine’s role in stabilizing enzyme-ligand interactions.

- The 2,6-difluoro substitution (SulfaC) shows the highest affinity, likely due to optimized steric and electronic complementarity with the TPI active site.

Crystallographic and Conformational Analysis

Table 2: Torsion Angles and Hydrogen Bonding in Sulfonamides

Structural Implications :

- Methyl and halogen substituents influence molecular planarity, affecting crystal packing and solubility.

- Hydrogen-bonding networks remain consistent across derivatives, stabilizing supramolecular assemblies.

Actividad Biológica

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of drugs known for their antibacterial properties and has been investigated for various therapeutic applications, including its effects on cardiovascular systems and cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a sulfonamide functional group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C13H16N2O2S, with a molecular weight of approximately 272.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antimicrobial properties. Additionally, it may modulate calcium channels, influencing cardiovascular function.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial activity against a range of pathogens. A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to the disruption of folate synthesis necessary for bacterial growth.

Cardiovascular Effects

Recent studies have explored the effects of this compound on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that this compound significantly decreased perfusion pressure and coronary resistance compared to control compounds. This suggests a potential role in modulating cardiovascular function through the inhibition of calcium channels (Figueroa-Valverde et al., 2023) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance its cytotoxicity against specific cancer types (Mahanthesh et al., 2020) .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) value indicating strong antibacterial properties against Staphylococcus aureus and Escherichia coli.

- Cardiovascular Study : In an isolated rat heart model, the administration of this compound resulted in a significant reduction in coronary resistance over time. This effect was hypothesized to be due to its interaction with calcium channels (Figueroa-Valverde et al., 2023) .

- Cancer Research : In vitro assays demonstrated that this compound inhibited cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved modulation of apoptotic pathways and inhibition of cell cycle progression (Roy et al., 2022) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.